molecular formula C11H10ClNO B15260549 2-(2-Chlorophenyl)-3-oxopentanenitrile

2-(2-Chlorophenyl)-3-oxopentanenitrile

Cat. No.: B15260549
M. Wt: 207.65 g/mol
InChI Key: WSWCNOMTOVWMLG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-oxopentanenitrile is an organic compound that belongs to the class of nitriles It features a chlorophenyl group attached to a pentanenitrile backbone, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-oxopentanenitrile typically involves the reaction of 2-chlorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method is the Knoevenagel condensation, where 2-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry .

Scientific Research Applications

2-(2-Chlorophenyl)-3-oxopentanenitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research into its derivatives has shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including inhibition of enzyme function and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-iodooctane
  • 2-Chloro-3-methylpentane
  • p-Bromochlorobenzene
  • 1-Chloro-4-ethylcyclohexane

Uniqueness

2-(2-Chlorophenyl)-3-oxopentanenitrile stands out due to its unique combination of a chlorophenyl group and a nitrile functionality. This structural feature imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-oxopentanenitrile

InChI

InChI=1S/C11H10ClNO/c1-2-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3

InChI Key

WSWCNOMTOVWMLG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC=CC=C1Cl

Origin of Product

United States

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